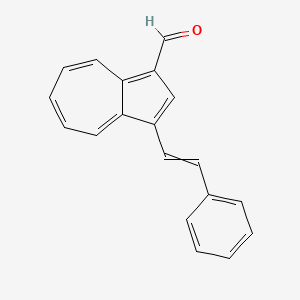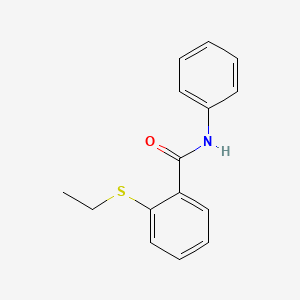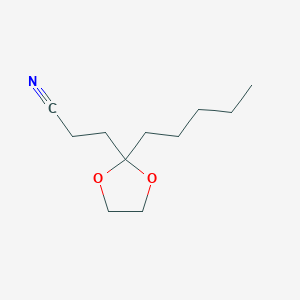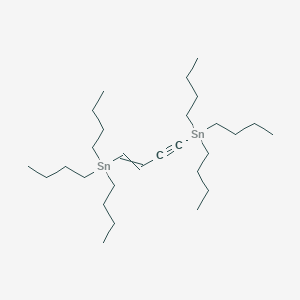
3-(2-Phenylethenyl)azulene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethenyl)azulene-1-carbaldehyde is an organic compound that belongs to the azulene family. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene . The compound this compound features a phenylethenyl group attached to the azulene ring, making it a unique derivative with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethenyl)azulene-1-carbaldehyde typically involves the reaction of azulene with a protonated aldehyde to form an α-azulenyl alcohol. This intermediate can then be protonated and undergo loss of water to yield an azulene α-carbocation . The reaction conditions often include the use of non-coordinating anions to stabilize the resulting salts, which can be characterized by NMR, UV/Vis absorption, and X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
3-(2-Phenylethenyl)azulene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenylethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
科学的研究の応用
3-(2-Phenylethenyl)azulene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 3-(2-Phenylethenyl)azulene-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biological processes. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .
類似化合物との比較
Similar Compounds
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Guaiazulene: A derivative with anti-inflammatory and photoprotective properties.
Chamazulene: Another azulene derivative with potential therapeutic applications.
Uniqueness
3-(2-Phenylethenyl)azulene-1-carbaldehyde stands out due to its phenylethenyl group, which imparts unique chemical and physical properties
特性
CAS番号 |
652142-17-1 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC名 |
3-(2-phenylethenyl)azulene-1-carbaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-17-13-16(12-11-15-7-3-1-4-8-15)18-9-5-2-6-10-19(17)18/h1-14H |
InChIキー |
PRMQWDURXZRENS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C3C2=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)


![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)

